N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide

Description

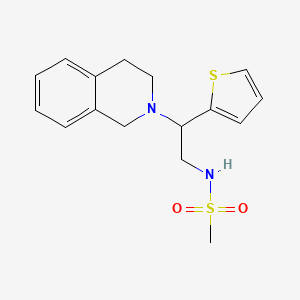

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core linked to a thiophen-2-yl group via an ethyl bridge, with a terminal methanesulfonamide moiety. The 3,4-dihydroisoquinoline scaffold is notable for its presence in bioactive molecules targeting neurological and oncological pathways . This structural combination suggests applications in cholinesterase inhibition or multidrug resistance (MDR) modulation, though specific biological data for this compound remain undisclosed in the provided evidence .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJSMJBQYVBPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps:

Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via Pictet-Spengler condensation, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . The mechanism likely involves the inhibition of specific kinases or modulation of signaling pathways crucial for tumor growth.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Studies suggest that it could inhibit kinases associated with cancer progression, thereby offering a potential therapeutic avenue for cancer treatment.

Receptor Binding

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide exhibits affinity for certain receptors, influencing signaling pathways essential in various physiological processes. This receptor interaction can lead to modulation of biological responses, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of compounds related to this compound:

- A study demonstrated that derivatives with similar isoquinoline structures exhibited promising anticancer activity against various cell lines, highlighting their potential as therapeutic agents .

- Another research effort focused on synthesizing sulfonamide derivatives, revealing their effectiveness in inhibiting tumor growth through specific molecular interactions .

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The thiophene ring can influence the compound’s ability to cross biological membranes, enhancing its efficacy. The methanesulfonamide group can improve the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:

Key Comparative Insights

Substituent Effects on Bioactivity: Methanesulfonamide vs. Benzamide/Morpholino: The target compound’s methanesulfonamide group may enhance solubility compared to benzamide derivatives (e.g., Compound 6), which exhibit stronger BChE inhibition due to hydrogen-bonding with the enzyme’s catalytic triad . Thiophene vs. Halogenated Benzothiazole: The thiophene ring in the target compound offers distinct electronic properties compared to fluorobenzo[d]thiazole in Compound 4m. Thiophene’s lower electronegativity may reduce off-target interactions but limit potency in cancer models .

Impact of Dihydroisoquinoline Modifications: 6,7-Dimethoxy Substitution: Compound 5a’s dimethoxy groups on the dihydroisoquinoline core improve P-gp inhibition by enhancing hydrophobic interactions, a feature absent in the target compound .

Therapeutic Implications :

- BChE Inhibition : While Compounds 1–11 in are validated BChE inhibitors, the target compound’s thiophene-methanesulfonamide combination may shift selectivity toward other targets (e.g., carbonic anhydrase or serotonin receptors) .

- MDR Modulation : The quinazoline-amine in Compound 5a demonstrates stronger P-gp inhibition than sulfonamide-based analogues, suggesting that nitrogen-rich heterocycles are critical for MDR reversal .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 6 | Compound 5a | Compound 4m |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~389.5 (estimated) | 421.5 | 637.7 | 448.5 |

| LogP | ~2.8 (predicted) | 2.1 | 4.3 | 3.6 |

| Solubility (µg/mL) | Moderate (methanesulfonamide) | Low (benzamide) | Very low (quinazoline) | Moderate (fluorine) |

| Metabolic Stability | High (sulfonamide resistance) | Moderate (amide hydrolysis) | Low (quinazoline oxidation) | Moderate (thiazole stability) |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide, identified by its CAS number 898452-53-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 392.5 g/mol. The compound features a complex structure that includes a dihydroisoquinoline moiety and a thiophene group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S |

| Molecular Weight | 392.5 g/mol |

| CAS Number | 898452-53-4 |

Anticancer Activity

Research indicates that compounds related to the isoquinoline structure exhibit significant anticancer properties. In vitro studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit the growth of various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast carcinoma). For instance, a study compared several derivatives against these cell lines using the MTT assay, revealing that compounds with similar structures exhibited EC₅₀ values below 10 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A related study on thiophene derivatives indicated that they possess notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. For example, molecular docking studies suggest that it may bind to active sites of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation . This interaction could lead to altered biochemical pathways relevant to cancer and microbial resistance.

Study 1: Anticancer Efficacy

A recent study synthesized various derivatives based on the isoquinoline framework and evaluated their efficacy against human cancer cell lines. The results demonstrated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU). The most potent compound showed an EC₅₀ value in the nanomolar range against both A-549 and MCF-7 cells .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that several derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted the importance of the thiophene moiety in enhancing antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.